methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is an organic compound with a complex structure that includes an indole ring substituted with a chlorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate typically involves the chlorosulfonation of a suitable indole precursor. One common method involves the reaction of 3-(chlorosulfonyl)benzoic acid with an indole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The indole ring can undergo cycloaddition reactions with alkenes or alkynes, forming complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Thionyl Chloride: Used for chlorosulfonation reactions.
Sulfuryl Chloride: Another chlorinating agent for introducing the chlorosulfonyl group.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various polycyclic compounds resulting from cycloaddition reactions .
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A structurally similar compound with a thiophene ring instead of an indole ring.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in various chemical applications.
Uniqueness
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Biological Activity
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound contains a chlorosulfonyl group, which enhances its chemical reactivity and biological potential. The presence of this group allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For example, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators' production.
- Nuclear Receptor Activation : It may activate nuclear receptors that regulate gene expression related to cell growth and differentiation.
- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting processes such as apoptosis and cellular metabolism .
3. Biological Activities
This compound exhibits several biological activities, including:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | LOX-IMVI (melanoma) | 0.96 |
Staurosporine (control) | LOX-IMVI | 7.10 |
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells. The study reported that at a concentration of 50 µM, the compound maintained over 87% cell viability while exhibiting potent inhibition against specific cancer pathways .
Research Findings
A recent publication highlighted the synthesis of this compound derivatives and their evaluation for biological activity. The findings indicated that these compounds could effectively modulate inflammatory responses and possess potential as therapeutic agents in cancer treatment .
5. Conclusion
This compound is a promising compound in the realm of medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Properties
Molecular Formula |
C10H8ClNO4S |
---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3 |
InChI Key |
OGTONXUHCSTUSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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